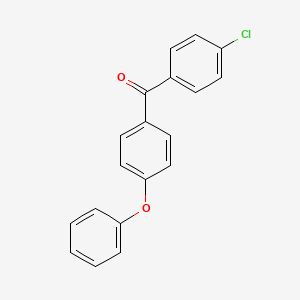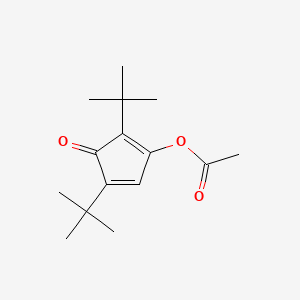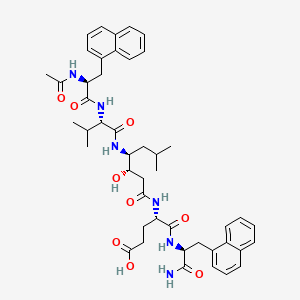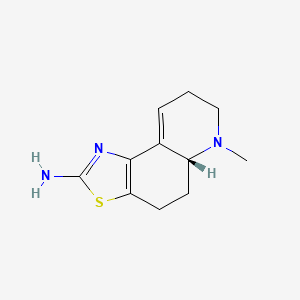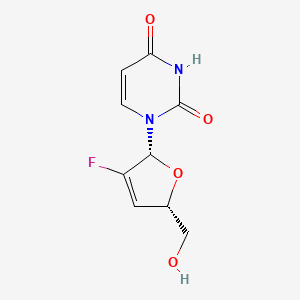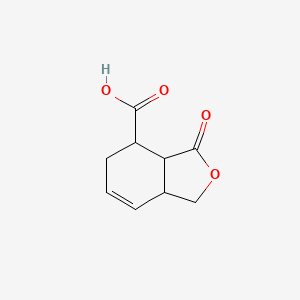
3-Oxo-1,3,3a,4,5,7a-hexahydro-2-benzofuran-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 128326 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Chemical Reactions Analysis
NSC 128326 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed, but they generally include derivatives and intermediates that retain the core structure of NSC 128326.
Scientific Research Applications
NSC 128326 has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology, it is studied for its interactions with biological molecules and its potential effects on cellular processes. In medicine, NSC 128326 is investigated for its therapeutic potential, particularly in the treatment of certain diseases. In industry, the compound is utilized in various processes that require its specific chemical properties.
Mechanism of Action
The mechanism of action of NSC 128326 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other proteins. This binding can lead to changes in the activity of these targets, ultimately affecting various cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific context in which NSC 128326 is used.
Comparison with Similar Compounds
NSC 128326 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or those that undergo similar types of reactions. The unique properties of NSC 128326, such as its specific reactivity and interactions, set it apart from these similar compounds. Some of the similar compounds include those within the same chemical family or those that share functional groups with NSC 128326.
Conclusion
NSC 128326 is a compound of significant interest in various scientific fields due to its unique properties and potential applications. Its synthesis, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds provide a comprehensive understanding of its importance and potential uses. Further research and exploration of NSC 128326 will continue to uncover its full potential and applications in science and industry.
Properties
CAS No. |
4717-53-7 |
|---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
3-oxo-3a,4,5,7a-tetrahydro-1H-2-benzofuran-4-carboxylic acid |
InChI |
InChI=1S/C9H10O4/c10-8(11)6-3-1-2-5-4-13-9(12)7(5)6/h1-2,5-7H,3-4H2,(H,10,11) |
InChI Key |
OHHBJKDDGFPHQB-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2COC(=O)C2C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


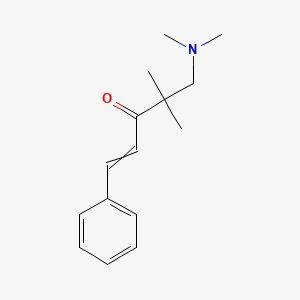
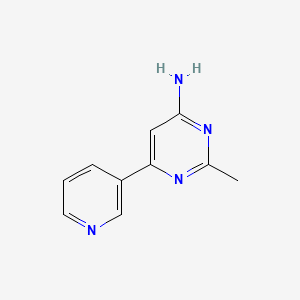

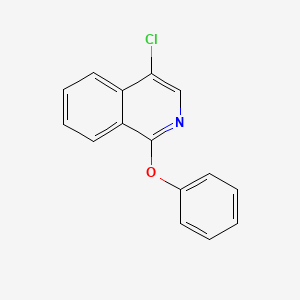


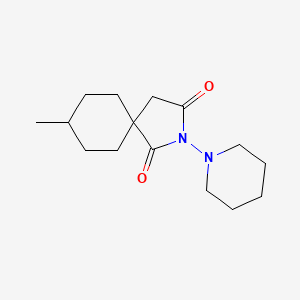
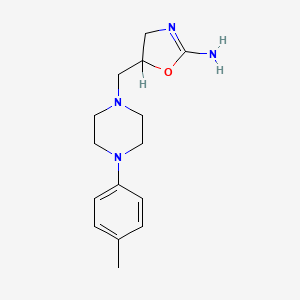
![7-chloro-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12805558.png)
